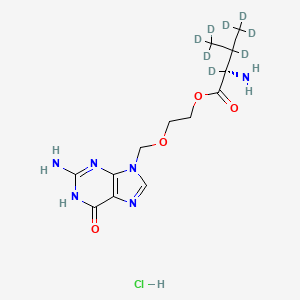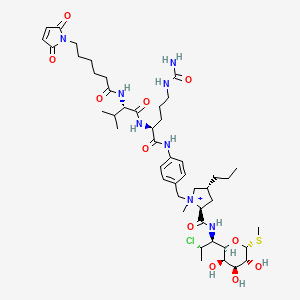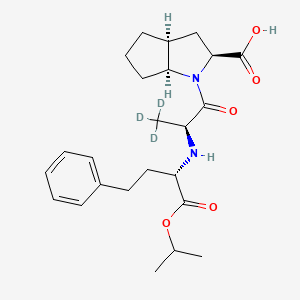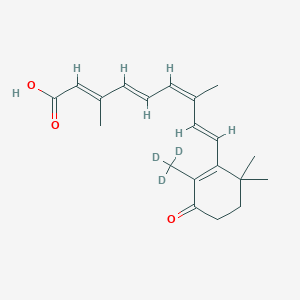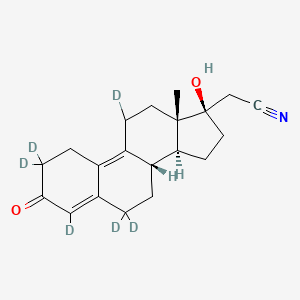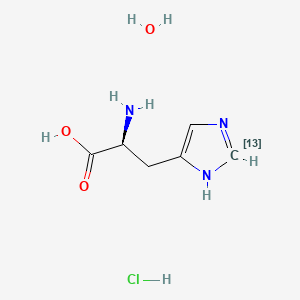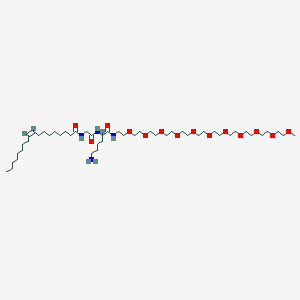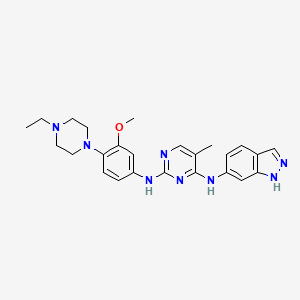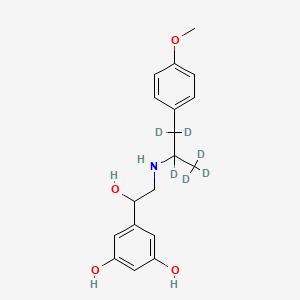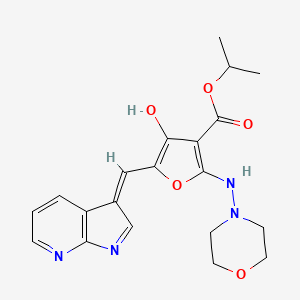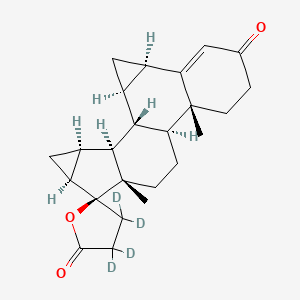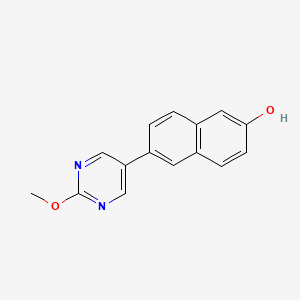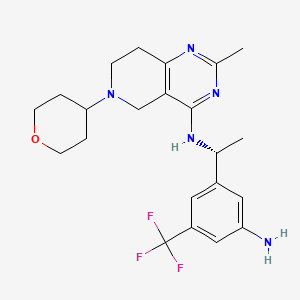
Epanolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epanolol-d5 is a deuterium-labeled form of epanolol, a beta-adrenergic blocking agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of epanolol. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epanolol-d5 involves several steps:
Preparation of the amide intermediate: The ester methyl 4-benzyloxyphenylacetate is treated with ethylenediamine to form the amide.
Formation of the benzonitrile derivative: 2-cyanophenol is reacted with epichlorohydrin and sodium hydroxide to produce the benzonitrile derivative.
Combination and deprotection: The amide intermediate and the benzonitrile derivative are combined by heating in propanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium-labeled reagents is crucial for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Epanolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epanolol oxides, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Epanolol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study reaction mechanisms and kinetics, particularly in the context of beta-adrenergic blocking agents.
Biology: this compound is used in biological studies to understand its interaction with beta-adrenergic receptors.
Medicine: It is employed in pharmacokinetic and pharmacodynamic studies to track the metabolism and distribution of epanolol in the body.
Industry: This compound is used in the development and testing of new beta-blockers and related compounds
Mécanisme D'action
Epanolol-d5 exerts its effects by blocking beta-1 adrenergic receptors. This inhibition prevents the action of adrenaline and noradrenaline on these receptors, leading to a decrease in heart rate and contractility. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bunitrolol
- Bucindolol
- Atenolol
- Metoprolol
Uniqueness
Epanolol-d5 is unique due to its deuterium labeling, which allows for more precise tracking in experimental settings. This labeling provides a distinct advantage in pharmacokinetic and pharmacodynamic studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C20H23N3O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |
Clé InChI |
YARKMNAWFIMDKV-RGATXGMCSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C#N)O)NCCNC(=O)CC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


